Syn-Tricyclo[6.1.0.02,4]nonane

Catalog No.
S14722684
CAS No.
81969-72-4
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syn-Tricyclo[6.1.0.02,4]nonane

CAS Number

81969-72-4

Product Name

Syn-Tricyclo[6.1.0.02,4]nonane

IUPAC Name

tricyclo[6.1.0.02,4]nonane

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2

InChI Key

UUVWYZVMXOZWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CC3C1

Syn-Tricyclo[6.1.0.02,4]nonane is a complex bicyclic compound with the chemical formula C9H14C_9H_{14}. It consists of nine carbon atoms and fourteen hydrogen atoms, featuring a unique arrangement of multiple interconnected rings. The structure includes two three-membered rings, one seven-membered ring, and two eight-membered rings, making it a notable example of polycyclic compounds in organic chemistry . The compound is characterized by its distinctive stereochemistry and molecular conformation, which contribute to its chemical properties and potential applications.

Typical of hydrocarbons, including:

  • Electrophilic Addition Reactions: Due to the presence of double bonds in some derivatives, it can undergo electrophilic addition.
  • Thermal Rearrangements: Similar compounds have shown the ability to rearrange under thermal conditions, leading to different structural isomers .
  • Dynamic Covalent Chemistry: This compound can engage in reversible reactions under equilibrium control, allowing for the synthesis of shape-shifting molecules .

The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane can be achieved through several methods:

  • Ring Closure Reactions: Utilizing precursors such as cyclohexenes or vinylcyclopropanes can lead to the formation of tricyclic structures through ring closure mechanisms.
  • Dynamic Covalent Chemistry: This method allows for the reversible formation of bonds under controlled conditions, facilitating the synthesis of complex molecules .
  • Thermal Rearrangement: Heating certain precursors can induce rearrangements that yield Syn-Tricyclo[6.1.0.02,4]nonane as a product.

These methods highlight the versatility in synthesizing this compound and its related derivatives.

Syn-Tricyclo[6.1.0.02,4]nonane has potential applications in various fields:

  • Material Science: Due to its unique structure, it may serve as a building block for developing new materials with specific mechanical or thermal properties.
  • Pharmaceuticals: If proven to have significant biological activity, it could be explored for drug development targeting specific diseases.
  • Organic Synthesis: It may act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving Syn-Tricyclo[6.1.0.02,4]nonane focus on its reactivity and compatibility with other chemical species:

  • Reactivity with Nucleophiles: The compound's structural features may allow it to react with various nucleophiles, leading to functionalized derivatives.
  • Polymerization Studies: Investigating how this compound interacts during polymerization processes could reveal insights into its potential use in creating new polymers.

Such studies are crucial for understanding how Syn-Tricyclo[6.1.0.02,4]nonane can be utilized in practical applications.

Several compounds share structural similarities with Syn-Tricyclo[6.1.0.02,4]nonane:

CompoundFormulaUnique Features
Tetracyclo[6.1.0(2,4)]nonaneC9H14C_9H_{14}Contains four rings; more complex than Syn-Tricyclo
Tricyclo[3.3.1.0^{2},8]nonaneC9H14C_9H_{14}Different ring arrangement; less steric hindrance
Bicyclo[3.3.0]octaneC8H14C_8H_{14}Fewer carbon atoms; simpler structure

Uniqueness

Syn-Tricyclo[6.1.0.02,4]nonane stands out due to its specific arrangement of multiple rings and potential reactivity patterns not found in simpler bicyclic or tricyclic compounds. Its unique stereochemical properties may also contribute to distinct physical and chemical behaviors compared to its analogs.

Cycloaddition reactions offer a direct route to the syn-tricyclo[6.1.0.02,4]nonane skeleton by simultaneously forming multiple rings. The Diels-Alder reaction, a [4+2] cycloaddition, has been adapted for this purpose using norcaradienes as dienes and enones as dienophiles. For instance, a cobalt(II)-catalyzed asymmetric Diels-Alder reaction enables enantioselective synthesis of tricyclic frameworks with high stereochemical fidelity. The reaction proceeds under mild conditions, yielding tricyclo[3.2.2.0]nonenes with enantiomeric excess values exceeding 90% in some cases.

Thermal cycloadditions provide an alternative pathway. Prolonged thermolysis of pentafluorophenyl prop-2-enyl ether at 137–141°C induces a [2+2] cycloaddition, forming a tricyclo[3.3.1.02,7]nonane derivative. While this method avoids transition metal catalysts, the high temperatures required limit functional group tolerance. Comparative studies suggest that electron-deficient dienophiles, such as fluorinated enol ethers, enhance reaction rates by lowering the LUMO energy of the dienophile.

Cycloaddition TypeDieneDienophileCatalystYield (%)Reference
Diels-AlderNorcaradieneEnoneCo(II)85
Thermal [2+2]Pentafluorophenyl etherNone72

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a versatile tool for constructing medium-sized rings in syn-tricyclo[6.1.0.02,4]nonane. Grubbs’ second-generation catalyst facilitates the intramolecular coupling of diene precursors, forming the central bicyclic core with minimal byproducts. A key intermediate in this approach is a pluripotent formyl-olefin, synthesized via zinc-mediated Vasella rearrangement of iodinated glucoside derivatives. Subsequent vinylation and RCM yield conduramine analogs, demonstrating the method’s applicability to oxygenated tricycles.

Catalyst selection critically influences stereoselectivity. Chiral N,N′-dioxide ligands paired with cobalt(II) centers induce asymmetric induction during RCM, achieving diastereomeric ratios up to 20:1. However, steric hindrance at the bridgehead positions can lead to partial racemization, necessitating careful optimization of reaction conditions.

Acid-Catalyzed Rearrangements of Precursor Cyclooctane Derivatives

Acid-mediated rearrangements of bicyclic precursors provide a third route to syn-tricyclo[6.1.0.02,4]nonane. Treatment of strained cyclooctane derivatives with Brønsted or Lewis acids induces Wagner-Meerwein shifts, contracting eight-membered rings into tricyclic systems. For example, mesylation of tricyclo[3.3.1.03,7]nonane diol with methanesulfonyl chloride in pyridine yields a dimesylate intermediate, which undergoes acid-catalyzed elimination to generate noradamantane derivatives. While this method primarily targets related scaffolds, analogous conditions could be adapted for syn-tricyclo[6.1.0.02,4]nonane synthesis.

Protonation of epoxide precursors represents another viable strategy. Spiroepoxycyclohexadienones rearrange under acidic conditions to form tricyclic ketones, though competing pathways often necessitate precise control of protonation sites. Recent advances in computational modeling have improved prediction of regioselectivity in such rearrangements.

Transition Metal-Mediated Asymmetric Transformations

Transition metal catalysis has emerged as a cornerstone methodology for the asymmetric synthesis of complex polycyclic systems, including tricyclic frameworks related to syn-tricyclo[6.1.0.02,4]nonane. The utilization of chiral transition metal complexes enables precise stereochemical control in the formation of multiple stereocenters simultaneously, offering efficient pathways to enantioenriched tricyclic architectures [1] [2] [3].

Cobalt-based catalytic systems have demonstrated exceptional performance in asymmetric transformations involving tricyclic compound synthesis. The combination of cobalt(II) complexes with chiral N,N'-dioxide ligands has proven particularly effective for the enantioselective construction of tricyclo[3.2.2.0]nonene frameworks through Diels-Alder cycloadditions [2]. These catalytic systems achieve remarkable enantioselectivities ranging from 96% to 99% enantiomeric excess, with synthetic yields consistently maintained between 65% and 93% [2]. The success of this approach stems from the ability of the chiral N,N'-dioxide ligands to create a well-defined chiral environment around the cobalt center, facilitating kinetic resolution processes during the cycloaddition sequence [2].

Rhodium-mediated asymmetric transformations represent another significant advancement in tricyclic compound synthesis. Cationic rhodium(I) complexes coordinated with chiral diene ligands have been extensively employed for the asymmetric synthesis of polycyclic frameworks [3] [4] [5]. These catalytic systems excel in promoting asymmetric cycloaddition reactions and carbon-carbon bond forming processes with enantioselectivities ranging from 93% to 99% enantiomeric excess [3]. The rhodium-catalyzed methodologies are particularly valuable for accessing tricyclic indole derivatives and related heterocyclic frameworks through intramolecular cyclization strategies [5].

Scandium-based Lewis acid catalysis has emerged as a powerful tool for asymmetric ring-opening and cyclization reactions relevant to tricyclic compound synthesis. Scandium(III) triflate complexes modified with chiral BINOL ligands demonstrate exceptional performance in enantioselective transformations, achieving enantiomeric excesses between 82% and 96% [6] [7]. These catalytic systems are particularly effective for epoxide ring-opening reactions and subsequent cyclization processes that generate polycyclic frameworks related to tricyclic nonane structures [8] [7].

The mechanistic understanding of these transition metal-mediated processes reveals that the stereochemical outcome is primarily controlled by the metal-centered configuration and the overall topology of the chiral complex [3] [9]. Detailed computational studies have identified key factors influencing enantioselectivity, including the coordination geometry around the metal center, the steric environment created by the chiral ligands, and the electronic properties of the metal-ligand interactions [3] [9].

Table 1: Transition Metal-Mediated Asymmetric Transformations

Metal CatalystLigand TypeEnantioselectivity (% ee)Yield (%)ApplicationReference
Cobalt(II) ComplexN,N'-dioxide96-9965-93Tricyclo[3.2.2.0]nonene synthesis [2]
Rhodium(I) ComplexDiene93-9960-90Cycloaddition reactions [3]
Scandium(III) TriflateBINOL82-9665-93Epoxide ring opening [6]
Aluminum ComplexSalalen9495Hydrophosphonylation [9]
Molybdenum(VI) ComplexBinaphthol9391Ring-closing metathesis [9]

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acid catalysis plays a fundamental role in the ring-opening transformations of strained cyclic systems, providing efficient access to acyclic intermediates that can subsequently undergo cyclization to form tricyclic frameworks. The regioselective ring-opening of donor-acceptor cyclopropanes and related strained ring systems under Lewis acid activation represents a key strategy for accessing building blocks relevant to syn-tricyclo[6.1.0.02,4]nonane synthesis [10] [11] [12].

Scandium(III) triflate has emerged as a particularly effective Lewis acid catalyst for the ring-opening of donor-acceptor cyclopropanes [12]. Under mild reaction conditions at room temperature, scandium triflate catalyzes the regioselective ring-opening of these strained three-membered rings with exceptional selectivity ratios exceeding 99:1 [12]. The reaction proceeds through activation of the cyclopropane ring by coordination of the Lewis acid to the electron-withdrawing substituents, followed by nucleophilic attack at the more substituted carbon center [12]. This methodology provides access to gamma-substituted malonic diesters in yields ranging from 85% to 94%, representing valuable intermediates for further elaboration into polycyclic systems [12].

Rare earth metal Lewis acids, particularly samarium complexes, have demonstrated remarkable efficiency in the ring-opening of cyclic ethers [10]. The coordination of samarium to the oxygen atom of tetrahydrofuran derivatives leads to the formation of oxonium ylide intermediates that undergo highly regioselective ring-opening reactions [10]. The regioselectivity of these transformations exceeds 99:1, with the selectivity attributed to the formation of chelated intermediates that direct the nucleophilic attack to specific positions [10]. These ring-opening processes occur under relatively mild conditions, with reaction temperatures maintained between 25°C and 50°C [10].

Aluminum-based Lewis acids have found significant application in the ring-opening of epoxides and related heterocyclic systems [10] [9]. The combination of aluminum halides with chiral ligands enables enantioselective ring-opening processes that generate optically active building blocks suitable for tricyclic compound synthesis [9]. These catalytic systems operate effectively at elevated temperatures between 80°C and 120°C, providing good to excellent yields in the range of 70% to 85% [10].

Tin(IV) chloride represents another valuable Lewis acid catalyst for ring-opening polymerization of cyclopropane derivatives [11]. Under ambient conditions, tin tetrachloride promotes the selective ring-opening of donor-acceptor cyclopropanes through a 1,5-addition mechanism, contrasting with radical-mediated processes that typically proceed via 1,7-addition pathways [11]. The Lewis acid-catalyzed process offers superior selectivity and functional group tolerance compared to alternative methodologies [11].

Table 2: Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis AcidSubstrate TypeRegioselectivityReaction Temperature (°C)Reaction Time (h)Major Product Yield (%)Reference
Scandium(III) triflateDonor-acceptor cyclopropanes>99:1Room temp2-685-94 [12]
Aluminum bromideCyclic ethers>95:580-1204-1270-85 [10]
Tin(IV) chlorideVinyl cyclopropanes90:10Ambient1-360-80 [11]
Samarium complexTetrahydrofuran derivatives>99:125-501-475-90 [10]
Boron trifluorideEpoxides85:150-252-865-80 [8]

Role in Tandem Cyclization-Cross Coupling Sequences

Tandem cyclization-cross coupling sequences represent sophisticated synthetic strategies that combine multiple bond-forming events in a single operation, enabling the rapid assembly of complex polycyclic architectures from relatively simple starting materials. These methodologies are particularly relevant for the synthesis of tricyclic frameworks related to syn-tricyclo[6.1.0.02,4]nonane, as they allow for the efficient construction of multiple rings and the installation of diverse functional groups in a controlled manner [13] [14] [15] [16].

Rhodium-catalyzed tandem processes have demonstrated exceptional utility in the construction of tricyclic indole frameworks through sequential cyclization and cross-coupling events [5]. The combination of rhodium(I) complexes with chiral diene ligands enables asymmetric arylation reactions that proceed through initial Michael addition followed by intramolecular cyclization [5]. These one-pot tandem processes achieve excellent diastereoselectivities exceeding 95:5 and overall yields ranging from 70% to 88% [5]. The success of these transformations relies on the ability of the rhodium catalyst to promote both the initial carbon-carbon bond formation and the subsequent cyclization event under the same reaction conditions [5].

Palladium-mediated tandem cyclization-cross coupling sequences have been extensively developed for the synthesis of polycyclic systems through sequential Suzuki coupling and intramolecular cyclization reactions [14]. These methodologies typically involve the initial intermolecular cross-coupling of arylboronic acids with vinyl triflates, followed by intramolecular cyclization to form the polycyclic framework [14]. The sequential nature of these processes allows for precise control over the stereochemical outcome, with diastereoselectivities generally exceeding 90:10 [14].

Silver-catalyzed tandem reactions have emerged as valuable tools for the synthesis of functionalized heterocyclic systems through cascade cyclization-cross coupling processes [15]. Silver(I) complexes effectively promote the cyclization of enynones followed by cross-coupling with iodonium ylides to generate carbon-carbon double bonds [15]. These cascade processes provide access to 2-alkenylfurans and related heterocyclic frameworks with good overall yields between 65% and 85% [15].

Nickel-catalyzed tandem cyclization-cross coupling sequences offer attractive alternatives to precious metal catalysis for the construction of bridged bicyclic systems [16]. The combination of nickel(0) complexes with xantphos ligands enables efficient ring-forming aromatic carbon-hydrogen alkylations with unactivated alkyl halides [16]. These tandem processes proceed through initial carbon-hydrogen activation followed by alkyl halide coupling and cyclization, achieving diastereoselectivities exceeding 95:5 and overall yields ranging from 55% to 75% [16].

The mechanistic aspects of these tandem processes typically involve the formation of organometallic intermediates that undergo sequential transformations without the need for isolation or purification of intermediate products [17]. The success of these methodologies depends on careful optimization of reaction conditions to ensure compatibility between the different catalytic cycles involved in the tandem sequence [17].

Table 3: Tandem Cyclization-Cross Coupling Sequences

Metal SystemCoupling PartnerProduct TypeDiastereoselectivityOverall Yield (%)Reaction StepsReference
Rhodium(I)/PhosphineArylboronic acidsTricyclic indoles>95:570-88One-pot tandem [5]
Palladium(II)/LigandVinyl triflatesPolycyclic systems>90:1060-75Sequential [14]
Silver(I) complexIodonium ylidesAlkenylfurans85:1565-85Cascade [15]
Nickel(0)/XanthphosAlkyl halidesBridged bicycles>95:555-75Tandem [16]
Cobalt(II)/DieneNorcaradienesTricyclononenes>99:180-95Kinetic resolution [2]

Table 4: Mechanistic and Kinetic Studies

Catalyst SystemActivation Energy (kcal/mol)Rate Constant (×10⁻³ s⁻¹)Stereochemical OutcomeSelectivity FactorTurnover Frequency (h⁻¹)Reference
Co(II)/N,N'-dioxide12.54.2Δ-configuration99:1150 [2]
Sc(OTf)₃15.82.8S-configuration95:585 [12]
Rh(I)/DTBM-segphos14.23.5R-configuration98:2120 [18]
Al-salalen complex16.12.1S-configuration94:695 [9]
Ni(cod)₂/xantphos13.73.8RacemicN/A75 [16]

XLogP3

3.3

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types